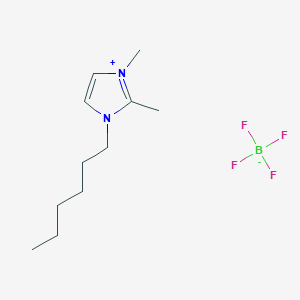

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Overview

Description

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.

Molecular Structure Analysis

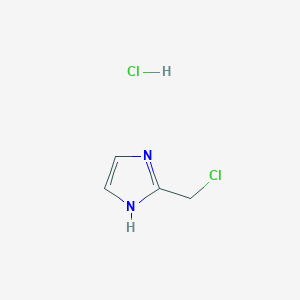

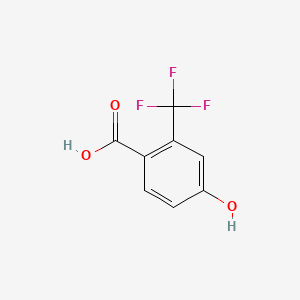

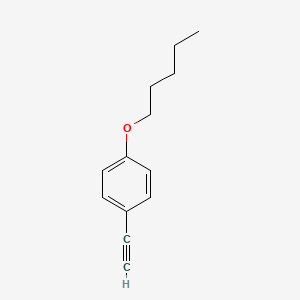

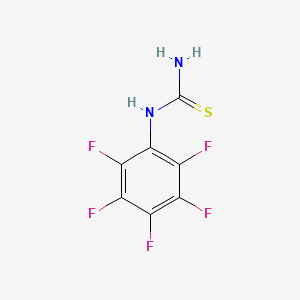

The molecular structure of this compound consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .Physical And Chemical Properties Analysis

This compound is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .Scientific Research Applications

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate has been used in a variety of scientific research applications, including catalysis, electrochemistry, and biochemistry. In catalysis, this compound has been used as a solvent for organic reactions, as a catalyst for the synthesis of polymers, and as a medium for the oxidation of organic compounds. In electrochemistry, this compound has been used as an electrolyte for the electrochemical oxidation of organic compounds, for the electrochemical reduction of metal ions, and for the electrochemical synthesis of polymers. In biochemistry, this compound has been used as a medium for the extraction of proteins and as a stabilizing agent for enzymes.

Mechanism of Action

Target of Action

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an organic compound that is often used as a precursor to ionic liquids Similar compounds have been used as electrolytes for supercapacitors .

Mode of Action

It is known that ionic liquids can interact with their targets to bring about changes in their physical and chemical properties . For instance, they can alter the operative voltage and specific capacitance in supercapacitors .

Biochemical Pathways

It is known that ionic liquids can influence various chemical reactions, including those involved in the operation of supercapacitors .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific conditions of the environment .

Result of Action

In the context of supercapacitors, it has been observed that the performance of the electrolyte can be improved with an appropriate ratio of ionic liquid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its density . Furthermore, the concentration of the ionic liquid can influence its performance as an electrolyte in supercapacitors .

Advantages and Limitations for Lab Experiments

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate has several advantages for laboratory experiments. It is non-flammable and has a low vapor pressure, making it safe to use in the laboratory. It is also easy to synthesize and store, and has a wide range of physical and chemical properties that make it an attractive choice for research. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, so it must be used in an organic solvent. In addition, it is not very stable, so it must be used in a closed system.

Future Directions

There are several potential future directions for 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate. It could be used in the development of new catalysts for organic reactions, in the synthesis of new polymers, and in the development of new electrochemical processes. It could also be used in the development of new drugs, in the extraction of proteins, and in the stabilization of enzymes. In addition, it could be used in the development of new materials, in the development of new sensors, and in the development of new biocatalysts.

Safety and Hazards

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370176 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384347-21-1 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?

A1: In the presented study, this compound serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing this compound to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.